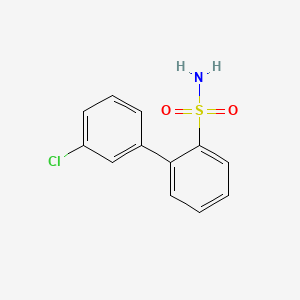

2-(3-Chlorophenyl)benzene-1-sulfonamide

説明

2-(3-Chlorophenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C12H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with a 3-chlorophenyl group

作用機序

Target of Action

The primary targets of 2-(3-Chlorophenyl)benzene-1-sulfonamide are likely to be similar to those of other sulfonamide compounds. Sulfonamides are known to inhibit carbonic anhydrase, a key enzyme involved in various biological processes . The compound may also interact with other targets due to the presence of the 1,2,3-triazole ring, which is known to have a wide spectrum of biological activities .

Mode of Action

Based on the known actions of sulfonamides and triazoles, it can be inferred that the compound might inhibit the activity of its target enzymes, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Given its structural similarity to other sulfonamides, it may affect the carbonic anhydrase pathway . This could lead to downstream effects on processes such as fluid balance and pH regulation.

Pharmacokinetics

The presence of the sulfonamide group could potentially enhance its water solubility, aiding in its absorption and distribution in the body .

Result of Action

Based on the known effects of sulfonamides and triazoles, the compound might exhibit a range of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other molecules could influence its binding to its targets and its overall efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Chlorobenzenesulfonyl chloride+Aniline→this compound+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions

2-(3-Chlorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include N-alkyl or N-acyl derivatives of the sulfonamide.

Oxidation: Products may include sulfonic acids or sulfonate esters.

Reduction: Products include amines or other reduced forms of the sulfonamide.

科学的研究の応用

2-(3-Chlorophenyl)benzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.

Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.

Materials Science: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

類似化合物との比較

Similar Compounds

Sulfadiazine: Another sulfonamide with antibacterial properties, used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethoxazole: A sulfonamide used in combination with trimethoprim to treat bacterial infections.

Sulfanilamide: The parent compound of many sulfonamide drugs, used as an antibacterial agent.

Uniqueness

2-(3-Chlorophenyl)benzene-1-sulfonamide is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications.

生物活性

2-(3-Chlorophenyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on current research findings.

Target Enzymes

The primary mechanism of action for this compound is likely linked to the inhibition of carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Sulfonamides typically act as competitive inhibitors of CA, affecting bicarbonate ion concentration and pH regulation in biological systems .

Biochemical Pathways

The compound's structural similarity to other sulfonamides suggests it may influence several biochemical pathways, particularly those involving carbonic anhydrase. This inhibition can lead to alterations in cellular processes such as respiration and ion transport.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that the sulfonamide group enhances its water solubility, facilitating absorption and distribution within the body. The compound's bioavailability and half-life remain critical areas for further investigation to optimize therapeutic use.

Biological Activities

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. These compounds disrupt bacterial folic acid synthesis by inhibiting dihydropteroate synthase, leading to antimicrobial effects against a range of pathogens .

Antitumor Activity

Studies have shown promising antitumor activity in related compounds. For instance, derivatives of benzenesulfonamides have demonstrated efficacy against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Other Therapeutic Effects

The compound may also possess anti-inflammatory and analgesic properties. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation.

Case Studies

- Inhibition Studies : A study evaluated the binding affinity of various sulfonamide derivatives to carbonic anhydrase isoforms. The results indicated that compounds similar to this compound exhibited effective inhibition against specific CA isoforms, with K_i values ranging from nanomolar to micromolar concentrations .

- Antiviral Activity : Some derivatives containing similar structures have been tested for antiviral properties. These studies revealed that certain sulfonamide derivatives could inhibit viral replication, indicating a broader spectrum of activity beyond antibacterial effects .

Comparative Analysis

| Compound | Activity Type | K_i (nM) | Remarks |

|---|---|---|---|

| This compound | CA Inhibitor | TBD | Potential for antibacterial and antitumor activity |

| Sulfadiazine | Antibacterial | 250 | Commonly used in clinical settings |

| Sulfamethoxazole | Antibacterial | 12.1 | Often combined with trimethoprim |

特性

IUPAC Name |

2-(3-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPOLULWJOBXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350725-94-8 | |

| Record name | 2-(3-chlorophenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。